molecular formula C13H15ClN2O2 B7492391 N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide

N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide

Cat. No. B7492391
M. Wt: 266.72 g/mol
InChI Key: NSVJYEGISYFGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide, also known as ACC or ML277, is a small molecule inhibitor that targets the voltage-gated potassium channel Kv7.2/7.3. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.

Mechanism of Action

N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide acts as a selective inhibitor of Kv7.2/7.3 channels, which are important regulators of neuronal excitability. These channels play a crucial role in controlling the firing of action potentials in neurons, and their dysfunction has been implicated in several neurological disorders. By inhibiting Kv7.2/7.3 channels, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide reduces neuronal excitability and can prevent the development of seizures and neuropathic pain.
Biochemical and Physiological Effects:
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neuronal excitability, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neuropathic pain. N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of Kv7.2/7.3 channels, which allows for precise manipulation of neuronal excitability. Additionally, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a useful tool for in vivo studies. However, there are also some limitations to the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in lab experiments. For example, it may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of Kv7.2/7.3 channels. Additionally, there is growing interest in the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide as a potential therapeutic agent for the treatment of epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in humans, and to identify potential side effects and drug interactions. Finally, there is also interest in exploring the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in cancer research, as Kv7.2/7.3 channels have been implicated in the development and progression of certain types of cancer.

Synthesis Methods

The synthesis of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide involves several steps, including the reaction of 4-acetamido-3-chlorophenylmagnesium bromide with 2-methylcyclopropanecarboxylic acid chloride, followed by the hydrolysis of the resulting intermediate. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been widely used in scientific research to study the role of Kv7.2/7.3 channels in various diseases. Several studies have shown that N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide can effectively inhibit the activity of Kv7.2/7.3 channels, leading to the suppression of seizures in animal models of epilepsy. Additionally, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.

properties

IUPAC Name

N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-7-5-10(7)13(18)16-9-3-4-12(11(14)6-9)15-8(2)17/h3-4,6-7,10H,5H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVJYEGISYFGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC(=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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